molecular formula C17H19N3O5 B2853490 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-53-2

8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2853490
CAS No.: 1021117-53-2
M. Wt: 345.355
InChI Key: AZDKTYJFHXBIPI-UHFFFAOYSA-N
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Description

8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d][1,3]dioxole moiety and the triazaspirodecane core imparts distinct chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with an appropriate amine to form an intermediate amide. This intermediate is then cyclized under controlled conditions to yield the desired spirocyclic structure. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varied functional groups, which can further be utilized in different applications.

Scientific Research Applications

8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is explored for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the triazaspirodecane core can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of both the benzo[d][1,3]dioxole and triazaspirodecane moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-2-20-15(22)17(18-16(20)23)5-7-19(8-6-17)14(21)11-3-4-12-13(9-11)25-10-24-12/h3-4,9H,2,5-8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKTYJFHXBIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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